molecular formula C20H17ClFN5O3S B2486537 N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-63-2

N-(4-amino-2-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No. B2486537
CAS RN: 872597-63-2
M. Wt: 461.9
InChI Key: BNCZDGPQAMCXHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide group, which consists of a benzene ring attached to an amide group .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions typical of its functional groups. For example, the amine group (-NH2) can participate in acid-base reactions, and the thioether group (-S-) can undergo oxidation and reduction reactions .

Scientific Research Applications

Anticancer Properties

The thiazole system, present in this compound, has been explored as a building block for anticancer agents. Specifically, a series of 2-arylalkylamino-4-amino-5-(3’,4’,5’-trimethoxybenzoyl)-thiazole derivatives were synthesized. Among these, the p-chlorobenzylamino derivative (8e) and the p-chloro and p-methoxyphenethylamino analogues (8f and 8k) exhibited significant antiproliferative activity against U-937 and SK-MEL-1 cancer cell lines, with IC50 values ranging from 5.7 to 12.2 μM .

Antibacterial Activity

The compound’s phenoxy moiety at the 4-position of the phenyl ring demonstrated potent growth inhibition against various bacterial strains, comparable to established antibiotics such as gentamicin and ciprofloxacin .

Tubulin and Cyclin-Dependent Kinase (CDK) Inhibition

The same thiazole derivatives were designed as dual inhibitors of tubulin and CDKs . Their interactions with these proteins were investigated, and they showed promising effects on cell cycle regulation and apoptosis induction .

properties

IUPAC Name

N-[4-amino-2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3S/c21-13-5-3-12(4-6-13)18(29)25-16-17(23)26-20(27-19(16)30)31-10-15(28)24-9-11-1-7-14(22)8-2-11/h1-8H,9-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCZDGPQAMCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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